1-Amino-3-ethylimidazolidin-2-one
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Overview
Description
1-Amino-3-ethylimidazolidin-2-one is an organic compound with the molecular formula C₅H₁₁N₃O It is a member of the imidazolidinone family, which are five-membered cyclic ureas
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-ethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of ethylenediamine with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidative carbonylation of ethylenediamine. This process uses a palladium catalyst and is conducted in a biphasic water-toluene medium at around 100°C under a mixture of carbon monoxide and oxygen .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-ethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-Amino-3-ethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-amino-3-ethylimidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but different functional groups.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Uniqueness: 1-Amino-3-ethylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and amino functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-amino-3-ethylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-2-7-3-4-8(6)5(7)9/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHRRNOGBXGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935555-45-5 |
Source
|
Record name | 1-amino-3-ethylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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